3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene
Description
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene is a sulfur-containing organic compound characterized by a prop-1-ene backbone substituted with a methoxy group linked to a sulfanyl (-S-) moiety and a 2-chloropropyl chain. Its structure combines a sulfanyl ether motif with a chlorinated alkyl chain, which may influence its electronic properties, solubility, and stability compared to non-halogenated analogs.
Properties
Molecular Formula |
C7H13ClOS |
|---|---|
Molecular Weight |
180.70 g/mol |
IUPAC Name |
2-chloro-1-(prop-2-enoxymethylsulfanyl)propane |
InChI |
InChI=1S/C7H13ClOS/c1-3-4-9-6-10-5-7(2)8/h3,7H,1,4-6H2,2H3 |
InChI Key |
FJVOTZMBUVSXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCOCC=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene typically involves the reaction of 2-chloropropyl sulfide with methoxypropene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropyl group can be reduced to form propyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Key Comparisons:
Synthetic Pathways :
- The sulfinyl analogs (SI-2a, SI-2b, SI-2c) require oxidation with meta-chloroperbenzoic acid (mCPBA) to form sulfoxide groups . In contrast, this compound retains a sulfanyl group, suggesting its synthesis would omit the oxidation step and instead focus on alkylation of a thiol precursor with 2-chloropropyl bromide or similar reagents.
Substituent Effects on Yield :
- SI-2a achieves a high yield (90%) due to the allyl group’s favorable reactivity in sulfoxide formation. Lower yields for SI-2b (49%) and SI-2c (58%) may reflect steric hindrance from ethyl and isopropyl substituents during alkylation or oxidation . The 2-chloropropyl group in the target compound, being bulkier and more electronegative, could further reduce synthetic efficiency unless optimized conditions are employed.
Physical and Electronic Properties: The chlorine atom in this compound enhances polarity compared to alkyl-substituted analogs, likely increasing boiling point and reducing miscibility with nonpolar solvents. The electron-withdrawing nature of chlorine may also destabilize the sulfide bond, rendering the compound more susceptible to hydrolysis or nucleophilic attack than sulfoxides (SI-2a–c).
Reactivity and Stability :
- Sulfoxides (SI-2a–c) exhibit greater thermal and oxidative stability due to the sulfinyl group’s resonance stabilization. The target compound’s sulfanyl group, combined with the 2-chloropropyl chain, may favor elimination or substitution reactions under mild conditions, making it a reactive intermediate in alkylation or cross-coupling processes.
Spectroscopic Differentiation :
- While NMR data for the target compound are unavailable, sulfinyl analogs (SI-2a–c) show distinct $^1$H and $^{13}$C NMR shifts for sulfoxide protons and carbons (e.g., sulfinyl-S=O at ~1000–1100 cm$^{-1}$ in IR) . The absence of sulfoxide signals in the target compound would confirm its sulfide structure.
Research Implications and Limitations
Further studies should prioritize synthesizing this compound to validate its properties and explore applications in drug discovery (e.g., as a bioisostere for sulfoxides) or materials science. Computational modeling, such as density-functional theory (DFT), could elucidate electronic differences between sulfanyl and sulfinyl derivatives , while crystallographic analysis (using programs like SHELXL ) may clarify conformational preferences.
Biological Activity
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene is a compound of interest due to its potential biological activities. Understanding its mechanisms, efficacy, and applications in various fields such as pharmacology and agriculture is crucial for advancing research and development. This article consolidates findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C6H12ClOS
- Molecular Weight : 166.68 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds containing sulfur and halogen groups are known to possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or function.
- Cytotoxic Effects : The presence of the chloropropyl group may enhance cytotoxicity against specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Antimicrobial Activity
Several studies have reported on the antimicrobial effects of sulfur-containing compounds. For instance, compounds with similar functional groups demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3-[(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene | TBD | Staphylococcus aureus, E. coli |
| Related Compound A | 44 | MRSA |
| Related Compound B | 180 | Bacillus subtilis |
Cytotoxicity Studies
In vitro studies have shown that similar compounds can exhibit cytotoxic effects on various cancer cell lines. For example, a derivative with a comparable structure demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting that this compound may also possess anticancer properties.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of several sulfur-containing compounds, including derivatives similar to this compound. The results indicated that these compounds effectively inhibited the growth of multiple bacterial strains, with specific attention to their mechanism involving disruption of bacterial cell membrane integrity.
Case Study 2: Cytotoxicity in Cancer Cells
Research published in PubMed Central explored the cytotoxic effects of thiazole derivatives on cancer cell lines. The findings revealed that modifications in the side chains significantly impacted cytotoxicity, indicating that similar structural features in this compound could yield promising results against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
